Trans sodium crocetinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

COVID-19 Treatment

Scientific Field: Medical Science, Virology

Application Summary: TSC is being explored as a potential therapeutic for patients suffering from hypoxemia due to SARS-CoV-2 infection.

Methods of Application: Patients hospitalized with confirmed SARS-CoV-2 infection and hypoxemia were enrolled and received doses (0.25, 0.5, 1.0, or 1.5 mg/kg) of TSC via intravenous bolus every 6 hours in addition to standard of care.

Results: TSC was well tolerated with no treatment emergent adverse events reported.

High Altitude Exercise

Scientific Field: Sports Medicine, Physiology

Application Summary: TSC is being studied in healthy volunteers exercising at altitude.

Methods of Application: Healthy volunteers received a single IV bolus dose of TSC at one of three different doses while exercising at altitude.

Cancer Treatment

Scientific Field: Oncology

Application Summary: TSC is being developed to treat hypoxia in patients with cancer.

Methods of Application: In a clinical trial for glioblastoma multiforme, patients received TSC in addition to standard of care, which included radiation therapy and temozolomide.

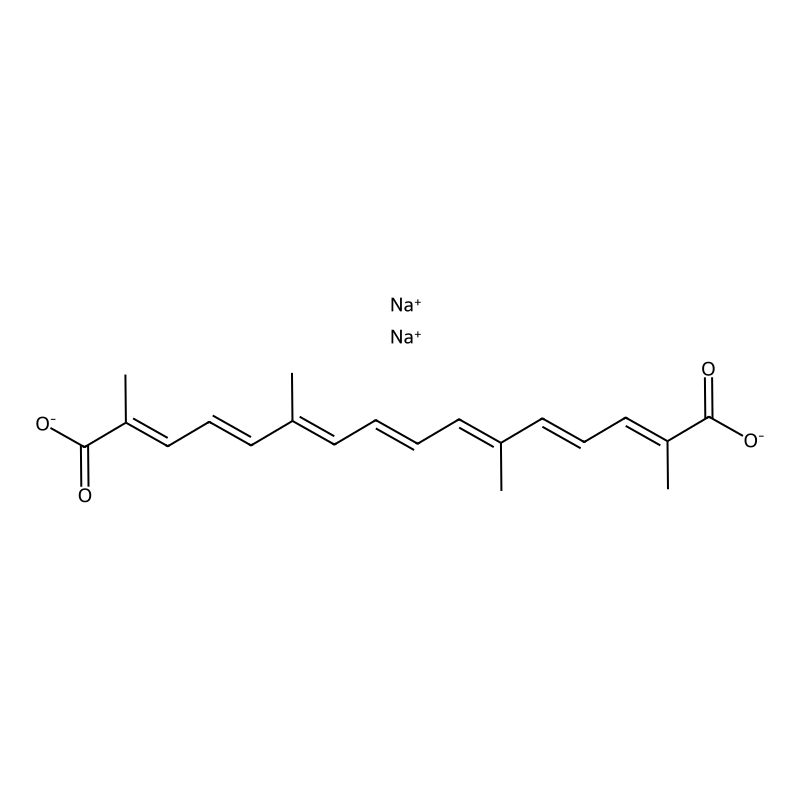

Trans sodium crocetinate is a sodium salt derived from crocetin, a natural apocarotenoid dicarboxylic acid found in the saffron plant. This compound is recognized for its unique ability to enhance oxygen diffusion in hypoxic tissues, making it a promising candidate in various therapeutic applications, particularly in conditions where oxygen delivery is compromised, such as ischemia and certain cancers. The trans isomer of sodium crocetinate is specifically noted for its efficacy, as it significantly improves oxygen transport from red blood cells to tissues, unlike its cis counterpart, which can negate these benefits .

The primary mechanism of action of TSC is believed to be its ability to increase oxygen diffusion in aqueous solutions []. Studies suggest it does not directly bind to oxygen but interacts with water molecules, influencing their arrangement and facilitating oxygen movement []. This enhanced diffusion could improve oxygen delivery to hypoxic (oxygen-deprived) tissues.

Trans sodium crocetinate functions primarily by enhancing the movement of oxygen from red blood cells into hypoxic tissues. It does this by altering the structure of water molecules in plasma, which facilitates oxygen diffusion. Studies have shown that trans sodium crocetinate can reverse hypotension caused by hemorrhage and improve outcomes in various ischemic conditions, including myocardial infarction and stroke. Its potential as a radiosensitizer in cancer treatment has also been explored, particularly for glioblastoma multiforme .

The synthesis of trans sodium crocetinate typically involves the following steps:

- Extraction of Crocetin: Crocetin is extracted from saffron or other natural sources using warm distilled water.

- Saponification: The extracted crocetin is reacted with sodium hydroxide to form a mixture of cis and trans sodium crocetinate.

- Isolation: The trans isomer is isolated from this mixture by dissolving it in methanol and precipitating with a weak acid.

- Purification: The precipitate is dried, often through freeze-drying, to obtain pure trans sodium crocetinate .

Trans sodium crocetinate has several therapeutic applications:

- Oxygen Diffusion Enhancement: Used in treating conditions associated with low oxygen levels.

- Cancer Treatment: Investigated as a radiosensitizer to improve the efficacy of radiation therapy in tumors.

- Hemorrhagic Shock: Shows promise in improving survival rates during severe blood loss.

- COVID-19 Treatment: Currently under investigation for its efficacy in enhancing oxygenation in patients suffering from respiratory distress due to COVID-19 .

Research indicates that trans sodium crocetinate interacts positively with various biological systems to enhance oxygen delivery. Its mechanism involves hydrophobic effects that restructure water molecules in blood plasma, thereby facilitating better oxygen transport. Interaction studies have also explored its potential synergistic effects when combined with other therapeutic agents for enhanced efficacy against hypoxia-related conditions .

Trans sodium crocetinate belongs to a broader class of compounds known as oxygen diffusion-enhancing agents. Here are some similar compounds and their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Crocetin | Apocarotenoid | Natural compound; precursor to trans sodium crocetinate; less soluble than its salt form. |

| Cis Sodium Crocetinate | Isomer of TSC | Does not enhance oxygen diffusivity; may negate effects of trans form. |

| Beta-Carotene | Carotenoid | Antioxidant properties; does not specifically enhance oxygen diffusion like TSC. |

| Astaxanthin | Carotenoid | Strong antioxidant; potential neuroprotective effects but lacks direct oxygen diffusion enhancement properties. |

Trans sodium crocetinate's unique ability to specifically enhance oxygen delivery while being derived from a natural product sets it apart from these similar compounds .

TSC is synthesized from crocetin, a natural apocarotenoid extracted from Crocus sativus L. (saffron) or Gardenia jasminoides fruits. The derivatization process involves:

- Isolation of crocetin: Acid hydrolysis of crocetin glycosides from plant material.

- Stereochemical purification: Chromatographic separation to isolate the trans-isomer.

- Salt formation: Reaction with sodium hydroxide (1:2 molar ratio) to produce the disodium salt.

Table 2: Comparison of crocetin and TSC properties

| Property | Crocetin | Trans Sodium Crocetinate |

|---|---|---|

| Solubility | 1.24 μg/mL in water | 24.2 μg/mL in water |

| Bioavailability | Low (poor absorption) | Enhanced via ionic solubilization |

| Oxygen diffusion | Moderate | 25–30% increase |

The synthetic route ensures >98% trans-isomer purity, critical for maintaining the compound’s oxygen-diffusion-enhancing properties. Industrial production faces challenges in scaling due to crocetin’s limited natural abundance, prompting research into microbial biosynthesis using engineered Saccharomyces cerevisiae.

Physicochemical Properties: Solubility, Stability, and Polar-Nonpolar Balance

TSC exhibits unique amphiphilic characteristics derived from its bipolar structure:

Solubility

- Aqueous solubility: 24.2 μg/mL in water at 25°C, a 19.5-fold increase over native crocetin.

- Organic solvent compatibility: Soluble in dimethyl sulfoxide (DMSO), chloroform, and acetone.

Stability

- Thermal stability: Decomposes at >200°C; stable at −20°C for 24 months when desiccated.

- Photostability: Susceptible to cis-trans isomerization under UV light, necessitating amber storage.

Polar-Nonpolar Balance

The molecule’s bipartite structure creates distinct regions:

This balance enables TSC to transiently reorganize plasma water molecules into ordered clusters, reducing oxygen diffusion resistance by 70–90% in hypoxic tissues. The ordered water matrix increases oxygen’s diffusion coefficient ($$ D $$) from $$ 2.1 \times 10^{-5} $$ to $$ 2.7 \times 10^{-5} \, \text{cm}^2/\text{s} $$ in vitro.

Figure 2: Spatial charge distribution$$\text{TSC's electrostatic potential map shows negative charge localization at carboxylates (red) and neutral polyene chain (green)}.$$

Mechanistic Foundation and Experimental Models

Trans sodium crocetinate demonstrates remarkable neuroprotective properties in experimental stroke models through its ability to enhance tissue oxygenation in the ischemic penumbra [4] [5] [6]. The compound facilitates "metabolic reflow," a phenomenon whereby oxygen and nutrients diffuse from adjacent perfused tissues to ischemic regions, even under conditions of compromised vascular supply [5] [6]. Multiple rodent models have been employed to evaluate trans sodium crocetinate efficacy, including the three-vessel occlusion model, combined three-vessel occlusion with single vessel occlusion, and the rabbit small clot embolic stroke model [4] [7] [8].

In the rat three-vessel occlusion model, trans sodium crocetinate administration resulted in significant reduction of infarct volumes when treatment was initiated within the therapeutic window [4] [8]. The compound demonstrated dose-dependent neuroprotection across a range of concentrations from 0.023 to 4.580 milligrams per kilogram, with optimal efficacy observed at 0.092 milligrams per kilogram [6]. Neurological assessments using multi-scale behavioral evaluations and automated gait analysis revealed substantial improvements in motor function and coordination compared to control groups [4].

Tissue Oxygenation Dynamics

Direct tissue oxygenation measurements using Licox probes in the ischemic penumbra provided crucial insights into trans sodium crocetinate mechanism of action [5] [6]. During vascular occlusion, trans sodium crocetinate treatment increased tissue oxygen levels significantly above baseline measurements, demonstrating the compound's ability to enhance oxygen delivery despite compromised blood flow [6]. Importantly, during reperfusion phases, trans sodium crocetinate modulated the typical oxygen overshoot phenomenon, potentially reducing reperfusion-related oxidative damage [6].

The rabbit small clot embolic stroke model revealed that trans sodium crocetinate administration at 0.25 milligrams per kilogram increased the effective stroke dose (P50) by 104 to 181 percent when given 5 to 60 minutes post-embolization [7]. This improvement translated to enhanced clinical rating scores and demonstrated a therapeutic window extending up to 3 hours in the rabbit model [7]. The neuroprotective effects were observed in both permanent and temporary ischemia paradigms, suggesting broad applicability across different stroke subtypes [6].

Molecular Mechanisms of Protection

Trans sodium crocetinate neuroprotection involves multiple cellular pathways beyond simple oxygen enhancement. In obese mouse models of middle cerebral artery occlusion, trans sodium crocetinate treatment reduced inflammatory markers including tumor necrosis factor-alpha, interleukin-1 beta, and intercellular adhesion molecule-1 expression in ischemic brain tissue [9]. These anti-inflammatory effects complement the primary oxygen diffusion mechanism, providing comprehensive tissue protection during acute ischemic events [9].

The compound's ability to enhance glucose diffusion alongside oxygen represents an additional therapeutic advantage [3] [6]. Given that glucose transport follows similar physical principles to oxygen diffusion through plasma, trans sodium crocetinate facilitates delivery of both critical metabolic substrates to energy-depleted ischemic tissue [6]. This dual enhancement mechanism supports cellular energy production and maintenance of essential metabolic processes during hypoxic conditions [5].

Radiosensitization in Glioblastoma Multiforme Studies

Tumor Hypoxia and Radiation Resistance

Glioblastoma multiforme tumors characteristically exhibit extensive hypoxic regions that significantly reduce radiation therapy efficacy [10] [11] [12]. Hypoxic cells demonstrate increased resistance to ionizing radiation due to the absence of oxygen, which is essential for generating DNA-damaging free radicals [10] [13]. Trans sodium crocetinate addresses this fundamental challenge by enhancing oxygen delivery to hypoxic tumor regions, thereby sensitizing previously resistant cells to radiation therapy [10] [12] [14].

Experimental studies using the rat C6 glioma model demonstrated that trans sodium crocetinate significantly increased tumor tissue oxygenation [10] [11]. Direct measurement using Licox probes showed oxygen level increases of up to 60 percent above baseline following trans sodium crocetinate administration [10]. These oxygenation improvements occurred specifically within tumor tissue while normal brain parenchyma showed minimal changes, indicating selective enhancement in hypoxic regions [10] [11].

Radiation Therapy Enhancement Studies

Comprehensive radiation therapy studies evaluated trans sodium crocetinate effects on tumor response and survival outcomes [12] [15] [14]. Animals were randomized into treatment groups receiving trans sodium crocetinate alone, radiation alone, or combined trans sodium crocetinate plus radiation therapy [12] [14]. The combined treatment group demonstrated statistically significant tumor volume reduction compared to radiation therapy alone, with sustained effects observed throughout the 60-day observation period [12] [14].

Survival analysis using Kaplan-Meier methodology revealed dramatic improvements in median survival times [12] [14]. While trans sodium crocetinate alone produced a median survival of 15 days and radiation therapy alone achieved 30 days, the combination therapy groups showed 60-day survival improvements that were statistically superior to either treatment modality alone [12] [14]. These preclinical findings provided the foundation for subsequent clinical trials in glioblastoma patients [16].

Advanced Imaging Studies

Sophisticated imaging approaches using positron emission tomography with copper-diacetyl-di-methylthiosemicarbazone (Cu-ATSM) provided detailed characterization of tumor hypoxia and trans sodium crocetinate effects [17] [18]. All glioblastoma tumors demonstrated significantly decreased Cu-ATSM uptake compared to contralateral brain tissue, confirming the presence of substantial hypoxic regions [18]. The mean relative uptake value in tumors was 3900 compared to 1017 in normal brain tissue, representing a four-fold difference in oxygenation status [18].

Trans sodium crocetinate treatment resulted in a 31 percent reduction in hypoxic tumor volume, with mean relative hypoxic volumes decreasing from 1.01 ± 0.063 in control animals to 0.69 ± 0.062 in treated animals [18]. This reduction achieved statistical significance (p = 0.002) and correlated with improved radiation therapy responses [18]. Immunoblot analysis confirmed expression of hypoxia-inducible factor-1 alpha and carbonic anhydrase 9 in all tumor specimens, validating the hypoxic environment and the biological relevance of trans sodium crocetinate intervention [18].

Clinical Translation Studies

Phase I/II clinical trials examined trans sodium crocetinate safety and efficacy in glioblastoma patients receiving standard radiation therapy with temozolomide [16]. Fifty-nine patients received trans sodium crocetinate at 0.25 milligrams per kilogram administered 45 minutes before radiation therapy sessions three times weekly [16]. Kaplan-Meier analysis demonstrated 36 percent survival at 2 years compared to historical control rates of 27 to 30 percent [16]. No serious adverse events were attributed to trans sodium crocetinate, confirming the safety profile established in preclinical studies [16].

Neuroprotective Effects in Parkinsonian Animal Models

Oxidative Stress Modulation

Trans sodium crocetinate demonstrates significant neuroprotective effects in Parkinsonian disease models through multiple molecular mechanisms [19] [20] [21]. In bisphenol A-induced Parkinsonian models, trans sodium crocetinate treatment at high concentrations reduced malondialdehyde levels, a key marker of lipid peroxidation and oxidative damage [19] [21]. Simultaneously, the compound protected glutathione reserves, maintaining the cellular antioxidant defense system essential for neuronal survival [19] [20].

The antioxidant properties of trans sodium crocetinate extend beyond simple free radical scavenging [19] [21]. The compound enhances endogenous antioxidant enzyme activity while reducing reactive oxygen species formation, creating a comprehensive oxidative protection profile [22]. Male Wistar rats receiving bisphenol A (75 milligrams per kilogram) showed significant oxidative damage that was substantially attenuated by trans sodium crocetinate treatment at concentrations of 10, 20, and 40 milligrams per kilogram [19] [21].

Alpha-Synuclein Regulation

Alpha-synuclein protein aggregation represents a hallmark pathological feature of Parkinson disease, contributing to neuronal dysfunction and death [19] [21]. Trans sodium crocetinate treatment significantly reduced alpha-synuclein protein expression in experimental Parkinsonian models, addressing this fundamental pathogenic mechanism [19] [20]. The reduction in alpha-synuclein levels correlated with improved behavioral outcomes and reduced motor dysfunction [19] [21].

Western blotting analysis revealed that trans sodium crocetinate effects on alpha-synuclein occurred through both direct and indirect mechanisms [19] [21]. The compound's antioxidant properties reduced oxidative stress-induced alpha-synuclein aggregation, while its anti-inflammatory effects diminished the cellular environment that promotes protein misfolding [19]. These molecular changes translated to measurable improvements in catalepsy time and rotarod performance [19] [20].

Apoptotic Pathway Modulation

Trans sodium crocetinate exerts significant anti-apoptotic effects in Parkinsonian models through modulation of key regulatory proteins [19] [20] [21]. Treatment increased expression of Bcl-2, the primary anti-apoptotic protein, while simultaneously decreasing pro-apoptotic factors including Bax and cleaved caspase-3 [19] [21]. This balanced regulation of apoptotic machinery promotes neuronal survival under pathological conditions [20].

The compound's effects on apoptotic pathways appear to be mediated through multiple upstream mechanisms [19] [21]. Reduced oxidative stress diminishes pro-apoptotic signaling, while improved cellular energy metabolism supports survival pathways [22]. Additionally, trans sodium crocetinate treatment reduced alpha-synuclein-mediated toxicity, which contributes to apoptotic cell death in Parkinsonian conditions [19].

Behavioral and Motor Function Recovery

Comprehensive behavioral assessments demonstrated significant improvements in motor function following trans sodium crocetinate treatment [19] [20] [21]. The bar test, which measures catalepsy-like behavior characteristic of Parkinsonian dysfunction, showed reduced immobility times in treated animals [19]. Rotarod testing revealed improved motor coordination and balance, with animals maintaining performance on the rotating apparatus for extended periods [20] [21].

Open field experiments assessed overall locomotor activity and exploratory behavior [19] [21]. Trans sodium crocetinate-treated animals demonstrated increased movement and exploration compared to bisphenol A-treated controls, indicating restoration of normal behavioral patterns [20]. These functional improvements correlated with molecular markers of neuroprotection, including reduced oxidative damage and decreased alpha-synuclein expression [19] [21].

Hemorrhagic Shock Recovery and Tissue Perfusion Dynamics

Cardiovascular Parameter Restoration

Trans sodium crocetinate demonstrates remarkable efficacy in hemorrhagic shock recovery through comprehensive restoration of cardiovascular function [23] [24] [25] [26]. In rat models subjected to 60 percent blood volume loss, mean arterial blood pressure decreased to 35 mmHg immediately following hemorrhage [26]. Trans sodium crocetinate administration restored blood pressure to 75 mmHg, with all treated animals surviving compared to progressive deterioration and death in control groups [26].

The cardiovascular benefits extend beyond simple blood pressure elevation [27] [28]. Trans sodium crocetinate treatment reduced hemorrhage-induced tachycardia and improved overall hemodynamic stability [26] [27]. These effects correlated with the compound's ability to enhance oxygen consumption and improve cellular metabolism during shock states [23] [25]. The restoration of cardiovascular parameters occurred rapidly following trans sodium crocetinate administration, suggesting direct effects on vascular function and oxygen delivery [24] [26].

Metabolic Recovery and Acid-Base Balance

Hemorrhagic shock characteristically produces severe metabolic acidosis and elevated lactate levels due to tissue hypoxia and anaerobic metabolism [23] [26] [27]. Trans sodium crocetinate treatment dramatically reduced plasma lactate levels and prevented the severe pH decreases typically observed following hemorrhage [26] [28]. These metabolic improvements reflect enhanced tissue oxygenation and restoration of aerobic cellular respiration [25].

Whole-body oxygen consumption measurements provided direct evidence of trans sodium crocetinate metabolic effects [23] [25]. Control animals showed markedly decreased oxygen consumption following hemorrhage, while trans sodium crocetinate-treated animals maintained or increased oxygen utilization rates [28]. This enhanced oxygen consumption correlated with improved survival outcomes and reduced organ damage [23] [24].

Organ Protection and Cellular Preservation

Trans sodium crocetinate treatment provided significant protection against hemorrhage-induced organ damage [23] [25] [27]. Liver transaminase levels, markers of hepatocellular injury, remained stable in trans sodium crocetinate-treated animals while control groups showed doubling of these damage indicators within 24 hours [25]. Histological examination confirmed reduced cellular damage in both liver and kidney tissues following trans sodium crocetinate treatment [28].

The organ protective effects appear to result from multiple mechanisms including enhanced oxygen delivery, reduced oxidative stress, and improved cellular energy metabolism [24] [28]. Trans sodium crocetinate treatment reduced pro-inflammatory cytokine production, including tumor necrosis factor-alpha in liver and spleen tissues [27]. These anti-inflammatory effects complement the primary oxygen enhancement mechanism, providing comprehensive tissue protection during shock states [27] [28].

Pharmacokinetic Considerations and Alternative Administration Routes

Pharmacokinetic studies revealed that trans sodium crocetinate effects correlate with plasma drug concentrations, with blood pressure improvements persisting while the compound remains detectable in circulation [25] [28]. Alternative administration routes including intramuscular injection and pulmonary instillation showed therapeutic efficacy, potentially expanding clinical applications in field settings [28]. Cyclodextrin formulations enhanced drug stability and absorption through non-intravenous routes [29].

The pharmacokinetic profile supports multiple dosing strategies for sustained therapeutic effects [23] [27]. Repeated trans sodium crocetinate injections every 10 minutes maintained hemodynamic improvements throughout the observation period [27]. These findings suggest that continuous or frequent dosing may optimize therapeutic outcomes in severe hemorrhagic shock scenarios [25] [28].

| Study Model | Infarct Volume Reduction | Tissue Oxygenation Effect | Neurological Outcomes |

|---|---|---|---|

| Rat three-vessel occlusion (3VO) | Significant reduction at 2-6h ischemia | Increased penumbral oxygenation | Multi-scale assessment improvement |

| Rat 3VO/1VO combined model | Improved outcomes vs controls | Enhanced oxygen delivery | Automated gait analysis improvement |

| Rabbit small clot embolic stroke model | P50 increased by 104-181% | Improved neurological scores | Clinical rating score enhancement |

| Rat focal ischemia (permanent) | Dose-dependent reduction (0.046-0.229 mg/kg) | Dose-dependent oxygen improvement | Statistical significance at multiple doses |

| Rat focal ischemia (temporary) | Significant reduction (0.092 mg/kg) | Reduced oxygen overshoot during reperfusion | Neuroprotection confirmed |

| Study Parameter | Control Group Results | TSC Treatment Results | Statistical Significance |

|---|---|---|---|

| Tumor Oxygenation (Licox probe) | Baseline hypoxic measurements | Up to 60% increase over baseline | p < 0.05 |

| Tumor Volume Reduction | Standard radiation alone | Statistically significant reduction | p < 0.05 vs radiation alone |

| Survival Median (TSC + Radiation) | 30 days (radiation only) | 60-day improvement (both doses) | Kaplan-Meier analysis |

| Hypoxic Volume Reduction (PET) | 1.01 ± 0.063 relative volume | 0.69 ± 0.062 relative volume | p = 0.002 (31% reduction) |

| Clinical Trial Survival (Phase I/II) | 27-30% historical survival | 36% survival at 2 years | Above historical controls |

| Molecular Target | BPA-Induced Changes | TSC Protective Effects | Behavioral Improvements |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased oxidative damage | Reduced MDA levels (high dose) | Reduced catalepsy time |

| Glutathione (GSH) | Depleted antioxidant reserves | Protected GSH reserves | Improved rotarod performance |

| Alpha-synuclein expression | Elevated protein aggregation | Decreased protein expression | Enhanced locomotor activity |

| Bcl-2 (anti-apoptotic) | Decreased expression | Increased anti-apoptotic protein | Better motor coordination |

| Bax/Caspase-3 (pro-apoptotic) | Increased apoptotic signaling | Decreased pro-apoptotic proteins | Overall neuroprotection |

| Physiological Parameter | Post-Hemorrhage (Control) | TSC Treatment Effect | Mechanism |

|---|---|---|---|

| Mean Arterial Blood Pressure | 35 mm Hg (decreased) | 75 mm Hg (increased) | Enhanced oxygen diffusion |

| Plasma Lactate Levels | Elevated levels | Greatly reduced | Improved cellular metabolism |

| Oxygen Consumption | Decreased whole-body consumption | Increased consumption rates | Better oxygen availability |

| Blood pH | Decreased acidosis | Less decrease, improved pH | Reduced metabolic acidosis |

| Survival Rate | Most animals died | All treated animals survived | Overall tissue protection |

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Dates

2: Lautenschläger M, Sendker J, Hüwel S, Galla HJ, Brandt S, Düfer M, Riehemann K, Hensel A. Intestinal formation of trans-crocetin from saffron extract (Crocus sativus L.) and in vitro permeation through intestinal and blood brain barrier. Phytomedicine. 2015 Jan 15;22(1):36-44. doi: 10.1016/j.phymed.2014.10.009. PubMed PMID: 25636868.

3: Lautenschläger M, Lechtenberg M, Sendker J, Hensel A. Effective isolation protocol for secondary metabolites from saffron: semi-preparative scale preparation of crocin-1 and trans-crocetin. Fitoterapia. 2014 Jan;92:290-5. doi: 10.1016/j.fitote.2013.11.014. PubMed PMID: 24321578.

4: Berger F, Hensel A, Nieber K. Saffron extract and trans-crocetin inhibit glutamatergic synaptic transmission in rat cortical brain slices. Neuroscience. 2011 Apr 28;180:238-47. doi: 10.1016/j.neuroscience.2011.02.037. PubMed PMID: 21352900.

5: Sánchez AM, Carmona M, Zalacain A, Carot JM, Jabaloyes JM, Alonso GL. Rapid determination of crocetin esters and picrocrocin from saffron spice (Crocus sativus L.) using UV-visible spectrophotometry for quality control. J Agric Food Chem. 2008 May 14;56(9):3167-75. doi: 10.1021/jf703725e. PubMed PMID: 18407652.

6: Inoue K, Tanada C, Nishikawa H, Matsuda S, Tada A, Ito Y, Min JZ, Todoroki K, Sugimoto N, Toyo'oka T, Akiyama H. Evaluation of gardenia yellow using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography. J Sep Sci. 2014 Dec;37(24):3619-24. doi: 10.1002/jssc.201400793. PubMed PMID: 25296622.

7: Valle García-Rodríguez M, Serrano-Díaz J, Tarantilis PA, López-Córcoles H, Carmona M, Alonso GL. Determination of saffron quality by high-performance liquid chromatography. J Agric Food Chem. 2014 Aug 13;62(32):8068-74. doi: 10.1021/jf5019356. PubMed PMID: 25075549.

8: Carmona M, Zalacain A, Pardo JE, López E, Alvarruiz A, Alonso GL. Influence of different drying and aging conditions on saffron constituents. J Agric Food Chem. 2005 May 18;53(10):3974-9. PubMed PMID: 15884826.

9: Maggi L, Carmona M, Zalacain A, Tomé MM, Murcia MA, Alonso GL. Parabens as agents for improving crocetin esters' shelf-life in aqueous saffron extracts. Molecules. 2009 Mar 16;14(3):1160-70. doi: 10.3390/molecules14031160. PubMed PMID: 19325516.

10: Zalacain A, Ordoudi SA, Díaz-Plaza EM, Carmona M, Blázquez I, Tsimidou MZ, Alonso GL. Near-infrared spectroscopy in saffron quality control: determination of chemical composition and geographical origin. J Agric Food Chem. 2005 Nov 30;53(24):9337-41. PubMed PMID: 16302744.

11: Ahrazem O, Rubio-Moraga A, Jimeno ML, Gómez-Gómez L. Structural characterization of highly glucosylated crocins and regulation of their biosynthesis during flower development in Crocus. Front Plant Sci. 2015 Nov 4;6:971. doi: 10.3389/fpls.2015.00971. PubMed PMID: 26582258; PubMed Central PMCID: PMC4632010.

12: Kyriakoudi A, O'Callaghan YC, Galvin K, Tsimidou MZ, O'Brien NM. Cellular Transport and Bioactivity of a Major Saffron Apocarotenoid, Picrocrocin (4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde). J Agric Food Chem. 2015 Oct 7;63(39):8662-8. doi: 10.1021/acs.jafc.5b03363. PubMed PMID: 26340688.

13: Kyriakoudi A, Tsimidou MZ, O'Callaghan YC, Galvin K, O'Brien NM. Changes in total and individual crocetin esters upon in vitro gastrointestinal digestion of saffron aqueous extracts. J Agric Food Chem. 2013 Jun 5;61(22):5318-27. doi: 10.1021/jf400540y. PubMed PMID: 23654200.

14: Chryssanthi DG, Lamari FN, Georgakopoulos CD, Cordopatis P. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption. J Pharm Biomed Anal. 2011 Jun 1;55(3):563-8. doi: 10.1016/j.jpba.2011.02.018. PubMed PMID: 21398065.

15: Tung NH, Shoyama Y. New minor glycoside components from saffron. J Nat Med. 2013 Jul;67(3):672-6. doi: 10.1007/s11418-012-0721-4. PubMed PMID: 23179314.

16: Uekusa Y, Sugimoto N, Sato K, Yun YS, Kunugi A, Yamazaki T, Tanamoto K. Neocrocin A: a novel crocetin glycoside with a unique system for binding sugars isolated from gardenia yellow. Chem Pharm Bull (Tokyo). 2007 Nov;55(11):1643-6. PubMed PMID: 17978528.

17: Dufresne C, Cormier F, Dorion S. In vitro formation of crocetin glucosyl esters by Crocus sativus callus extract. Planta Med. 1997 Apr;63(2):150-3. PubMed PMID: 9140230.

18: Carmona M, Zalacain A, Sánchez AM, Novella JL, Alonso GL. Crocetin esters, picrocrocin and its related compounds present in Crocus sativus stigmas and Gardenia jasminoides fruits. Tentative identification of seven new compounds by LC-ESI-MS. J Agric Food Chem. 2006 Feb 8;54(3):973-9. PubMed PMID: 16448211.